Welcome to the BenchChem Online Store!
molecular formula C11H9NO3 B556613 methyl 3-formyl-1H-indole-5-carboxylate CAS No. 197506-83-5

methyl 3-formyl-1H-indole-5-carboxylate

Cat. No. B556613
M. Wt: 203,2 g/mole
InChI Key: UGLRSYDAOVKFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07985764B2

Procedure details

A 350 mg portion of methyl 3-formyl-1H-indole-5-carboxylate was suspended in 10 ml of methanol, and 90 mg of sodium borohydride was added at 0° C., followed by stirring at room temperature for 30 minutes. After evaporation of the solvent, ethyl acetate and water were added thereto, and the ethyl acetate layer was washed with water and saturated brine and then dried over anhydrous sodium sulfate. By evaporating the solvent under a reduced pressure, 337 mg of methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate was obtained as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[NH:5][CH:4]=1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[NH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CNC2=CC=C(C=C12)C(=O)OC
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the ethyl acetate layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1=CNC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.